ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
Description
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a benzyl-substituted chromene core with methyl groups at positions 4 and 7, a keto group at position 2, and an ethoxypropanoate side chain at position 3. Its molecular formula is C₂₄H₂₄O₅ (molecular weight: 392.44 g/mol), though conflicting evidence reports a molecular formula of C₂₁H₂₀O₅ (352.13 g/mol) for its free acid form .
Properties
IUPAC Name |
ethyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-26-22(24)16(4)27-19-11-14(2)12-20-21(19)15(3)18(23(25)28-20)13-17-9-7-6-8-10-17/h6-12,16H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXDNTRJMSUHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the hydroxyl group with ethyl 2-bromopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Anticancer Activity: Studies have indicated that compounds similar to ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties: Research has shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
-
Biological Activity:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.
- Antioxidant Effects: Preliminary studies suggest that it possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
-
Material Science:
- Polymer Chemistry: this compound can serve as a building block for synthesizing novel polymers with unique properties, potentially useful in coatings and plastics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed effective inhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL. |
| Study C | Polymer Applications | Developed a new polymer blend incorporating the compound, resulting in enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Variations
Ethyl Ester vs. Carboxylic Acid
The target compound’s ethyl ester group enhances lipophilicity compared to its carboxylic acid analog (C₂₁H₂₀O₅), which may improve membrane permeability but reduce aqueous solubility .
Side Chain Length: Propanoate vs. Acetate
Replacing the propanoate with an acetate group (C₂₀H₁₈O₅) shortens the side chain, reducing steric bulk. This modification could alter binding kinetics in biological systems, as seen in analogous coumarins where shorter chains enhance specificity for certain targets .
Substituent Modifications
Benzyl vs. Methoxybenzyl Groups
However, its higher molecular weight (410.47 g/mol) may reduce bioavailability compared to the target compound .
Methyl Group Positioning
Methyl groups at positions 4 and 7 in the chromene core are conserved across all analogs, suggesting their role in stabilizing the planar structure and modulating π-π stacking interactions. Derivatives with methyl groups at alternative positions (e.g., 4-ethyl in ) exhibit altered bioactivity profiles, underscoring the importance of substitution patterns .
Biological Activity
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Coumarin Derivatives
Coumarins are naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. The structural diversity of coumarins allows for various modifications that can enhance their biological efficacy. This compound features a complex structure with a chromenone moiety and a benzyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, potentially leading to anticancer effects. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression .
- Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacterial strains by disrupting microbial enzyme functions .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Activity
A study evaluating the anticancer potential of coumarin derivatives found that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .
Antimicrobial Properties
Research has indicated that this compound possesses broad-spectrum antimicrobial activity. In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria. The mode of action involves the inhibition of bacterial growth by targeting specific enzymes essential for bacterial metabolism .
Case Studies
- Evaluation Against Cancer Cell Lines : In a comparative study involving various coumarin derivatives, this compound was tested against human breast cancer (MCF7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 5-hydroxy-3-benzyl-4,7-dimethylcoumarin with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone or DMF. Optimization includes:
- Temperature : Prolonged reflux (6–8 hours) at 60–80°C improves yield.
- Solvent Choice : Acetone yields higher selectivity compared to ethanol due to reduced ester hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures >95% purity .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the chromen ring’s substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~δ 170 ppm) and benzyl group integration .
- IR : Strong absorbance at ~1740 cm⁻¹ (C=O of ester) and 1660 cm⁻¹ (chromen-2-one carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 338.4 for C₂₀H₁₈O₅⁺) .
Q. How is purity assessed post-synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates (hexane:ethyl acetate, 3:1); Rf ~0.5 under UV light .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability. Key strategies include:
- Structural Analog Comparison : Evaluate substituent effects (e.g., halogenation enhances anticancer activity, while methoxy groups reduce cytotoxicity) using analogs like ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate .
- Standardized Assays : Replicate studies under controlled conditions (e.g., MTT assays with consistent cell lines like MCF-7 or HepG2) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent datasets .
Q. What computational approaches predict the reactivity of the ester group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic attack sites (e.g., ester carbonyl’s electrophilicity) .
- Molecular Docking : Models interactions with enzymes (e.g., esterases) to predict hydrolysis rates .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with hydrolysis kinetics .
Q. What strategies enhance pharmacological properties via chromen ring modification?
- Methodological Answer :
- Halogenation : Introducing Cl or F at C-6/C-8 positions increases lipophilicity and membrane permeability, improving anticancer activity .
- Methoxy Substitution : At C-4, reduces cytotoxicity but improves solubility for formulation studies .
- Hybridization : Conjugation with peptides (e.g., via amide linkages) targets specific receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
